Hexafluoro-2-butyne

Diels-Alder Cycloaddition Fluorinated heterocycles

Hexafluoro-2-butyne (HFB) is an irreplaceable, highly electrophilic perfluoroalkyne for Diels–Alder cycloadditions and organometallic chemistry. Unlike DMAD, HFB reacts quantitatively at room temperature, enabling the use of temperature-sensitive substrates and delivering exclusive perpendicular alkyne coordination geometry. This unique reactivity profile ensures predictable, single-species complexes and efficient synthesis of 2,3-di(trifluoromethyl)arenes. For R&D labs requiring reproducible, energy-efficient fluorinated heterocycle synthesis, HFB is the definitive reagent—substituting with a generic alkyne risks failed reactions or divergent product distributions.

Molecular Formula C4F6
Molecular Weight 162.03 g/mol
CAS No. 692-50-2
Cat. No. B1329351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoro-2-butyne
CAS692-50-2
Molecular FormulaC4F6
Molecular Weight162.03 g/mol
Structural Identifiers
SMILESC(#CC(F)(F)F)C(F)(F)F
InChIInChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10
InChIKeyWBCLXFIDEDJGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / 10 g / 2 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoro-2-butyne (CAS 692-50-2): Baseline Properties and Procurement Profile


Hexafluoro-2-butyne (HFB) is a highly electrophilic, symmetrical perfluoroalkyne with the formula CF₃C≡CCF₃ [1]. As a particularly potent dienophile for Diels–Alder cycloadditions, its reactivity is driven by the strong electron-withdrawing effect of the two trifluoromethyl groups flanking the alkyne [2]. HFB is a colorless, toxic gas at room temperature with a boiling point of -25 °C and a density of 1.602 g/cm³ [1]. It is a fundamental building block for the synthesis of highly fluorinated heterocycles, aromatics, and organometallic complexes.

Why Generic Substitution Fails for Hexafluoro-2-butyne: The Crucial Role of Extreme Electron Deficiency


The extreme electrophilicity of hexafluoro-2-butyne is a structural feature not shared by non-fluorinated alkynes or even other electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD) [1]. This results in a distinct, often orthogonal, reactivity profile. HFB engages in cycloadditions at room temperature where DMAD is inert [2] and, in metal-mediated reactions, forces a single, perpendicular coordination geometry that DMAD does not, leading to different product outcomes [3]. Therefore, substituting HFB with a generic alkyne will not merely reduce yield but will likely result in a completely different reaction pathway, no reaction, or a different product distribution, making it an irreplaceable reagent for its specific applications.

Hexafluoro-2-butyne (HFB): Quantitative Differentiation Guide vs. Key Analogues


Superior Diels-Alder Reactivity vs. Dimethyl Acetylenedicarboxylate (DMAD)

Hexafluoro-2-butyne (HFB) reacts with 3-carboethoxyfuran at room temperature to yield Diels-Alder adducts, whereas a comparison reaction with the commonly used, non-fluorinated electron-deficient alkyne dimethyl acetylenedicarboxylate (DMAD) shows no reaction under identical conditions. The DMAD reaction requires heating to 80 °C to proceed [1].

Diels-Alder Cycloaddition Fluorinated heterocycles

Orthogonal Coordination Geometry and Reactivity in Organometallic Chemistry vs. DMAD

In the formation of diiridium alkyne complexes with [Ir₂(CO)₃(dppm)₂], HFB yields a single, isolable perpendicular (μ-η²:η²) coordination isomer (5). In contrast, DMAD forms both a metastable parallel (μ-η¹:η¹) isomer (2) and a stable perpendicular isomer (3) [1]. This difference in coordination mode profoundly impacts subsequent reactivity, as the DMAD parallel isomer undergoes further reactions (e.g., with PMe₃ or CH₃OSO₂CF₃) that the DMAD perpendicular isomer and the HFB perpendicular isomer do not [1].

Organometallic Alkyne Complexes Coordination Chemistry

Computationally Validated, Temperature-Dependent Control of Product Outcome

A DFT study of the HFB Diels-Alder reaction with 2-substituted furans quantified the effect of temperature on product selectivity. The calculations show that low temperatures favor the formation of the cycloadduct, while increasing temperature favors ring-opening to yield 4-substituted-2,3-di(trifluoromethyl)phenol derivatives [1].

DFT Reaction Mechanism Fluorophenols

Validated Application Scenarios for Hexafluoro-2-butyne in Research and Development


Ambient-Temperature Synthesis of Fluorinated Heterocycles via Diels-Alder Cycloaddition

For laboratories requiring efficient, energy-saving synthesis of fluorinated heterocycles, HFB is the reagent of choice. Its ability to undergo [4+2] cycloadditions with furans and other dienes at room temperature, as quantitatively compared to DMAD which requires heating to 80 °C [1], allows for the use of temperature-sensitive substrates and simplifies reaction setup. This is particularly valuable for the rapid generation of complex 2,3-di(trifluoromethyl)phenol derivatives, which serve as versatile building blocks for further functionalization via cross-coupling reactions [2].

Precise Synthesis of Organometallic Complexes with Controlled Coordination Geometry

In organometallic chemistry, where the coordination mode of a ligand dictates the subsequent reactivity and properties of a complex, HFB offers unparalleled control. As demonstrated in its reaction with diiridium complexes, HFB yields exclusively a perpendicular alkyne coordination mode, unlike DMAD which produces a mixture of reactive isomers [3]. This selectivity is crucial for researchers aiming to isolate and study well-defined, single-species organometallic complexes for catalysis or materials science applications.

Predictive Synthesis of Fluorinated Aromatics via Thermally Induced Rearrangement

For chemists seeking to synthesize specific 1,4-disubstituted-2,3-di(trifluoromethyl)benzenes, HFB enables a predictive, two-temperature strategy. The initial room-temperature cycloaddition yields a stable 7-oxabicyclic adduct. Subsequent heating, as supported by DFT calculations [4], reliably triggers ring-opening to the desired aromatic target. This level of stepwise control over product formation is a distinct advantage over less predictable or lower-yielding aromatic fluorination methods.

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